molecular formula C17H14Cl2N2O4S B12697178 L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- CAS No. 85979-04-0

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-

Katalognummer: B12697178
CAS-Nummer: 85979-04-0
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: AWLLJTQGQKIITL-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is a synthetic derivative of the essential amino acid L-Tryptophan This compound is characterized by the presence of a 2,5-dichlorophenylsulfonyl group attached to the nitrogen atom of the tryptophan molecule

Eigenschaften

CAS-Nummer

85979-04-0

Molekularformel

C17H14Cl2N2O4S

Molekulargewicht

413.3 g/mol

IUPAC-Name

(2S)-2-[(2,5-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C17H14Cl2N2O4S/c18-11-5-6-13(19)16(8-11)26(24,25)21-15(17(22)23)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,15,20-21H,7H2,(H,22,23)/t15-/m0/s1

InChI-Schlüssel

AWLLJTQGQKIITL-HNNXBMFYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- typically involves the reaction of L-Tryptophan with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole ring.

    Reduction: Products may include the corresponding sulfide derivative.

    Substitution: Products may include substituted sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their function. The sulfonyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to modifications that affect biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,5-Dichlorophenyl)succinamic acid
  • N-[(2,5-Dichlorophenyl)sulfonyl]tryptophan

Uniqueness

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.